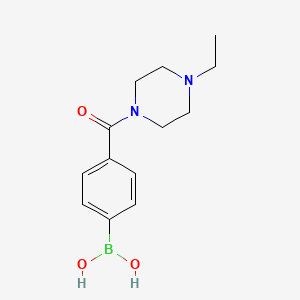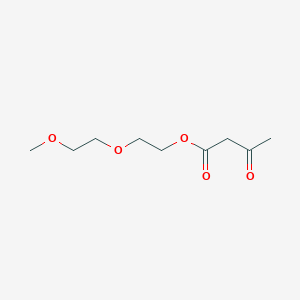![molecular formula C13H12N2O B13975024 4-[(4-Methylanilino)methylidene]pyridin-3(4H)-one CAS No. 830317-02-7](/img/structure/B13975024.png)
4-[(4-Methylanilino)methylidene]pyridin-3(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-Methylanilino)methylidene]pyridin-3(4H)-one is a heterocyclic compound that features a pyridine ring substituted with a methylanilino group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Methylanilino)methylidene]pyridin-3(4H)-one typically involves the condensation of 4-methylaniline with pyridine-3-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylanilino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, or thiols.
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Derivatives with different substituents replacing the methylanilino group.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 4-[(4-Methylanilino)methylidene]pyridin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
相似化合物的比较
- 4-[(4-Chloroanilino)methylidene]pyridin-3(4H)-one
- 4-[(4-Nitroanilino)methylidene]pyridin-3(4H)-one
- 4-[(4-Methoxyanilino)methylidene]pyridin-3(4H)-one
Comparison: Compared to its analogs, 4-[(4-Methylanilino)methylidene]pyridin-3(4H)-one is unique due to the presence of the methylanilino group, which can influence its chemical reactivity and biological activity. The methylanilino group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
属性
CAS 编号 |
830317-02-7 |
|---|---|
分子式 |
C13H12N2O |
分子量 |
212.25 g/mol |
IUPAC 名称 |
4-[(4-methylphenyl)iminomethyl]pyridin-3-ol |
InChI |
InChI=1S/C13H12N2O/c1-10-2-4-12(5-3-10)15-8-11-6-7-14-9-13(11)16/h2-9,16H,1H3 |
InChI 键 |
XERWSLPKDZXWRD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N=CC2=C(C=NC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



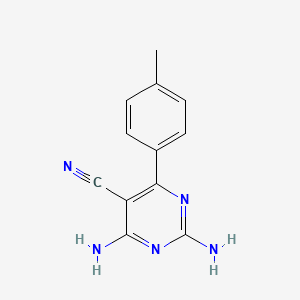
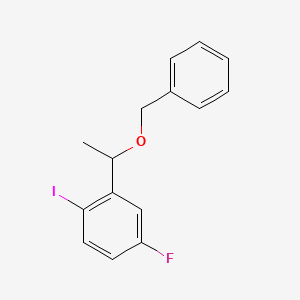
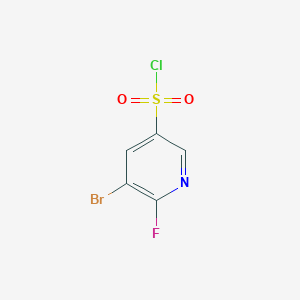
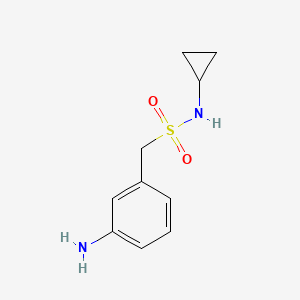
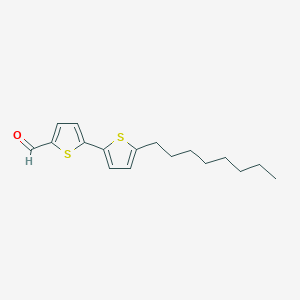
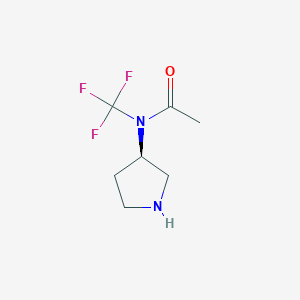

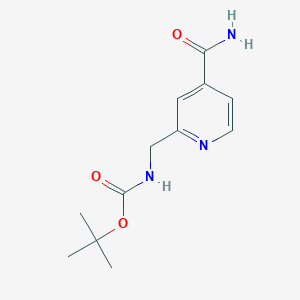


![6-Benzyl-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13974997.png)
